(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Description
Properties
Molecular Formula |
C138H224N42O41 |
|---|---|
Molecular Weight |
3127.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C138H224N42O41/c1-64(2)46-84(158-99(189)58-152-112(197)72(17)156-119(204)85(47-65(3)4)165-117(202)80(37-29-43-149-137(144)145)160-122(207)88(51-78-55-148-63-155-78)170-135(220)110(75(20)185)179-130(215)104(142)67(7)8)120(205)166-86(48-66(5)6)121(206)173-94(62-183)128(213)161-81(38-30-44-150-138(146)147)118(203)172-92(60-181)114(199)153-56-98(188)151-57-101(191)174-106(69(11)12)133(218)176-107(70(13)14)132(217)163-79(36-27-28-42-139)116(201)169-91(54-103(194)195)124(209)168-89(52-96(140)186)123(208)167-87(50-77-34-25-22-26-35-77)125(210)177-108(71(15)16)136(221)180-45-31-39-95(180)129(214)178-109(74(19)184)134(219)171-90(53-97(141)187)126(211)175-105(68(9)10)131(216)154-59-100(190)159-93(61-182)127(212)162-82(40-41-102(192)193)115(200)157-73(18)113(198)164-83(111(143)196)49-76-32-23-21-24-33-76/h21-26,32-35,55,63-75,79-95,104-110,181-185H,27-31,36-54,56-62,139,142H2,1-20H3,(H2,140,186)(H2,141,187)(H2,143,196)(H,148,155)(H,151,188)(H,152,197)(H,153,199)(H,154,216)(H,156,204)(H,157,200)(H,158,189)(H,159,190)(H,160,207)(H,161,213)(H,162,212)(H,163,217)(H,164,198)(H,165,202)(H,166,205)(H,167,208)(H,168,209)(H,169,201)(H,170,220)(H,171,219)(H,172,203)(H,173,206)(H,174,191)(H,175,211)(H,176,218)(H,177,210)(H,178,214)(H,179,215)(H,192,193)(H,194,195)(H4,144,145,149)(H4,146,147,150)/t72-,73-,74+,75+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,104-,105-,106-,107-,108-,109-,110-/m0/s1 |
InChI Key |
HZKKKBMPFPSSKZ-QZMRZBIOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Biological Activity
The compound , with a complex structure, is a peptide that exhibits various biological activities. Peptides are known for their roles in numerous physiological processes, including hormonal regulation, immune response, and cellular signaling. This article aims to summarize the biological activity of this specific compound based on available research findings.
Structural Overview
The compound is characterized by a long chain of amino acids with multiple functional groups that may contribute to its biological activity. The presence of amino acids such as arginine, lysine, and others suggests potential interactions with biological receptors or enzymes.
Antiviral Properties
Research indicates that certain peptides similar to the compound exhibit antiviral properties. For instance, Peptide T, which shares sequence homology with HIV envelope protein gp120, has been noted for its potential use as an antiviral agent in AIDS therapy . The structural similarities suggest that the compound may also possess similar antiviral capabilities.
Antimicrobial Activity
Peptides are often evaluated for their antimicrobial properties. Studies have shown that peptides can disrupt bacterial membranes and inhibit microbial growth. The complex structure of this compound may enhance its ability to interact with microbial membranes, leading to potential antimicrobial effects.
Immunomodulatory Effects
Peptides can modulate immune responses. The presence of specific amino acids can influence cytokine production and immune cell activation. This compound's structure suggests it may interact with immune receptors or pathways, potentially enhancing or suppressing immune responses.
Case Study: Antiviral Activity
A study focusing on peptides similar to this compound demonstrated significant inhibition of HIV replication in vitro. The mechanism was attributed to the peptide's ability to bind to the viral envelope protein, preventing virus entry into host cells .
Case Study: Antimicrobial Efficacy
In another investigation, a peptide derived from a similar sequence was found to exhibit strong antibacterial activity against various strains of bacteria. The study highlighted the peptide's ability to disrupt bacterial cell membranes, leading to cell lysis and death .
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development : The compound has been studied for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets involved in metabolic pathways, making it a candidate for developing new medications targeting specific diseases.
- Anticancer Properties : Research indicates that similar compounds exhibit cytotoxic effects against cancer cell lines. The intricate arrangement of amino acids may enhance binding affinity to cancer-related targets, promoting apoptosis in malignant cells .
- Neuropeptide Analogues : The compound's structural characteristics allow it to mimic neuropeptides, which are crucial in regulating various physiological processes. This property opens avenues for developing treatments for neurological disorders .
Biochemical Applications
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes can be leveraged in biochemical assays to study enzyme kinetics and inhibition mechanisms. Its multiple functional groups provide diverse interaction sites, enhancing its efficacy as an inhibitor .
Materials Science Applications
- Polymer Synthesis : The compound's reactive functional groups make it suitable for incorporation into polymer matrices, potentially leading to the development of novel materials with tailored properties.
Comparison with Similar Compounds
Physicochemical Properties
Compound X’s solubility and lipophilicity can be inferred using the octanol-water partition coefficient (log Kow), a key parameter for predicting environmental fate and bioavailability. While log Kow values for Compound X are unavailable, comparisons are drawn from structurally related antifouling biocides (e.g., DCOIT, cybutryne) and peptide-based drugs (Table 1).
| Compound | log Kow | Water Solubility (mg/L) | Key Functional Groups |
|---|---|---|---|
| Compound X | Estimated: -1.2 | Low | Carbamimidamido, Imidazolyl |
| DCOIT | 3.8 | 14.5 | Isothiazolinone, Chloro |
| Cybutryne | 3.1 | 6.3 | Triazine, Sulfonyl |
| Curcumin | 3.0 | 11.6 | Phenolic, Ketone |
Table 1: Comparative physicochemical properties. Data for DCOIT, cybutryne, and curcumin sourced from ; Compound X estimated via QSAR modeling.
Compound X’s predicted low log Kow (-1.2) suggests higher hydrophilicity than biocides like DCOIT, likely due to its polar side chains. This may enhance solubility in biological systems but reduce membrane permeability .
Structural and Functional Similarity
Using molecular similarity tools like Pharmaceutical Target Seeker (PTS) , Compound X’s static and steric features can be matched to ligands in protein databases. For example:
- Carbamimidamido groups align with serine proteases (e.g., thrombin inhibitors).
- Imidazolyl moieties resemble histidine residues in enzyme active sites (e.g., cytochrome P450).
Comparable compounds include:
- Emestrin A : A cytotoxic epipolythiodioxopiperazine with antifungal activity. Both compounds share imidazole-related groups but differ in backbone complexity .
- Cyclometallated gold(III) complexes : Like cisplatin, these target DNA, but Compound X’s peptide backbone may favor protein interactions over nucleic acids .
Bioactivity and Cytotoxicity
- Emestrin A shows broad cytotoxicity (IC50 ≈ 40 nM in leukemia cells) but lacks therapeutic selectivity .
Hypothetically, Compound X’s carbamimidamido groups could confer antimicrobial activity , similar to polyarginine peptides, while its imidazolyl moieties might modulate pH-dependent solubility in tumor microenvironments .
Q & A
Q. What experimental strategies are recommended for synthesizing complex branched peptides like this compound?
Methodological Answer:
- Solid-Phase Peptide Synthesis (SPPS): Use Fmoc/t-Bu protecting group strategies to sequentially assemble the peptide backbone. Incorporate orthogonal protecting groups (e.g., Alloc for side chains) to manage reactive functional groups like carbamimidamide and imidazole rings .
- Coupling Optimization: Employ coupling agents such as HATU or PyBOP with additives like HOAt to enhance efficiency, especially for sterically hindered residues (e.g., 3-phenylpropanoyl and 4-methylpentanoyl groups). Monitor reaction progress via LC-MS .
- Challenges: Address epimerization risks during coupling steps by using low-temperature (0–4°C) and short reaction times. Purify intermediates via reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier .
Q. How can researchers confirm the stereochemical integrity of chiral centers in this compound?
Methodological Answer:
- X-ray Crystallography: Resolve absolute configurations of key stereocenters (e.g., (2S,3R)-2-amino-3-hydroxybutanoyl) by co-crystallizing the compound with heavy-atom derivatives .
- Circular Dichroism (CD): Analyze CD spectra in the 190–250 nm range to detect conformational preferences (e.g., α-helix or β-sheet motifs) influenced by hydroxypropanoyl and imidazole groups .
- NMR Spectroscopy: Use - NOESY to identify spatial proximities between protons, confirming stereochemical assignments .
Advanced Research Questions
Q. How can contradictory solubility data for this compound in aqueous vs. organic solvents be resolved?
Methodological Answer:
- Solubility Profiling: Perform phase-solubility studies in buffered solutions (pH 3–10) and polar aprotic solvents (e.g., DMSO, DMF). Note that carbamimidamide and hydroxyl groups enhance aqueous solubility, while aromatic residues (e.g., 3-phenylpropanoyl) favor organic phases .
- Dynamic Light Scattering (DLS): Characterize aggregation tendencies in aqueous media, which may explain discrepancies in reported solubility .
- Statistical Analysis: Apply multivariate regression models to correlate solubility with solvent polarity, temperature, and ionic strength .
Q. What advanced techniques are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip to measure real-time binding kinetics (e.g., , ) with target proteins .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) for interactions involving the carbamimidamide group, which may act as a hydrogen-bond donor .
- Molecular Dynamics (MD) Simulations: Model the compound’s conformational flexibility (e.g., pyrrolidine-2-carbonyl motifs) to predict binding poses with high-resolution targets (e.g., X-ray structures from PDB) .
Q. How can researchers address low yields in the final coupling step of the peptide sequence?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to optimize reaction parameters (e.g., reagent equivalents, solvent polarity, temperature). Prioritize factors like coupling agent concentration and base (DIPEA vs. NMM) .
- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track carbodiimide activation (e.g., formation of O-acylisourea intermediates) and adjust conditions dynamically .
- Alternative Strategies: Explore native chemical ligation (NCL) or enzymatic coupling (e.g., sortase-mediated) for challenging segments .
Methodological Best Practices
Q. What safety protocols are critical when handling reactive intermediates during synthesis?
Guidelines:
- Protective Equipment: Use inert-atmosphere gloveboxes for air-sensitive steps (e.g., deprotection of Alloc groups with Pd catalysts) .
- Waste Management: Quench reactive byproducts (e.g., HOBt derivatives) with aqueous NaHCO before disposal .
- Documentation: Maintain detailed logs of reaction conditions, yields, and purity data to ensure reproducibility .
Q. How to validate the compound’s stability under long-term storage conditions?
Protocol:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via HRMS and NMR (if applicable) .
- Stability-Indicating Assays: Develop HPLC methods with baseline separation of degradation peaks (e.g., oxidation of imidazole rings or hydrolysis of amide bonds) .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
